(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(3-methoxyphenyl)hydrazono]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups
Preparation Methods
The synthesis of 4-[(3-methoxyphenyl)hydrazono]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxy and nitro groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The hydrazono group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
4-[(3-methoxyphenyl)hydrazono]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives, thiazole-containing molecules, and hydrazono-substituted compounds. Compared to these, 4-[(3-methoxyphenyl)hydrazono]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-[(3-methoxyphenyl)hydrazono]-5-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 4-[(3-methoxyphenyl)hydrazono]-5-(4-methylphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H18N6O4S |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H18N6O4S/c1-35-20-9-5-8-18(14-20)27-28-23-22(17-10-12-19(13-11-17)31(33)34)29-30(24(23)32)25-26-21(15-36-25)16-6-3-2-4-7-16/h2-15,29H,1H3 |
InChI Key |
YLEPMTBZANDPOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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